2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid
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Overview
Description
2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H11NO5S2 It is characterized by the presence of a thiophene ring, a methoxycarbonyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the carbamoyl group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.
Formation of the sulfanylacetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, amines, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[({[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[({[2-(Methoxycarbonyl)pyridyl]carbamoyl}methyl)sulfanyl]acetic acid: Similar structure but with a pyridyl ring instead of a thiophene ring.
Uniqueness
2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c1-16-10(15)9-6(2-3-18-9)11-7(12)4-17-5-8(13)14/h2-3H,4-5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSDNBUEVLZJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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